1-(4-Benzylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride
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Overview
Description
1-(4-Benzylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex molecular structure, which includes a piperidine ring, a benzyl group, and a methoxyphenoxy moiety
Preparation Methods
The synthesis of 1-(4-Benzylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.
Attachment of the Methoxyphenoxy Moiety: The methoxyphenoxy group is attached through an etherification reaction, where a phenol derivative reacts with an appropriate alkylating agent.
Final Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-(4-Benzylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl or methoxyphenoxy groups are replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of ether or ester bonds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Benzylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.
Pharmacology: Research focuses on its interactions with various receptors and enzymes, aiming to understand its pharmacokinetic and pharmacodynamic properties.
Chemical Biology: The compound is used as a tool to probe biological pathways and mechanisms, helping to elucidate the roles of specific proteins and enzymes.
Industrial Applications: It may be utilized in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various physiological processes. Detailed studies are required to fully elucidate the pathways involved and the molecular interactions that underlie its effects.
Comparison with Similar Compounds
1-(4-Benzylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride can be compared with other similar compounds, such as:
1-(4-Benzylpiperidin-1-yl)-3-(4-methoxyphenoxy)propan-2-ol hydrochloride: This compound differs in the position of the methoxy group on the phenoxy ring, which can influence its chemical and biological properties.
1-(4-Benzylpiperidin-1-yl)-3-(3-chlorophenoxy)propan-2-ol hydrochloride: The presence of a chlorine atom instead of a methoxy group can significantly alter the compound’s reactivity and interactions with biological targets.
1-(4-Benzylpiperidin-1-yl)-3-(3-hydroxyphenoxy)propan-2-ol hydrochloride: The hydroxyl group introduces different hydrogen bonding capabilities, affecting the compound’s solubility and binding affinity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3.ClH/c1-25-21-8-5-9-22(15-21)26-17-20(24)16-23-12-10-19(11-13-23)14-18-6-3-2-4-7-18;/h2-9,15,19-20,24H,10-14,16-17H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXWYVZAAWIDJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(CN2CCC(CC2)CC3=CC=CC=C3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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